9-Ethynylanthracene

Description

Properties

IUPAC Name |

9-ethynylanthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBYXQREMPYLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399811 |

Source

|

| Record name | 9-ethynylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13752-40-4 |

Source

|

| Record name | 9-ethynylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 9-Ethynylanthracene via Sonogashira Coupling

This guide provides an in-depth technical overview of the synthesis of 9-ethynylanthracene, a crucial building block in materials science and pharmaceutical development. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This document will delve into the mechanistic intricacies of the reaction, provide field-proven experimental protocols, and offer insights into process optimization and troubleshooting.

Introduction: The Significance of this compound

This compound is a fluorescent aromatic hydrocarbon whose derivatives are integral to the development of advanced materials. Its rigid, planar structure and extended π-conjugation make it an ideal component for organic light-emitting diodes (OLEDs), molecular wires, and fluorescent probes.[3][4] The ethynyl group provides a reactive handle for further functionalization, allowing for the construction of complex molecular architectures. The reliable and efficient synthesis of this compound is therefore of paramount importance to researchers in these fields.

The Sonogashira Coupling: A Mechanistic Deep Dive

The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[5][6] The reaction typically proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups.[5][7]

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[8]

The Palladium Cycle:

-

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[8]

-

Oxidative Addition: The aryl halide (e.g., 9-bromoanthracene or 9-iodoanthracene) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[5][8]

-

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[5][8]

-

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[8]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.[5]

-

Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide.[5][8] This species then participates in the transmetalation step of the palladium cycle.

The synergy between the palladium and copper catalysts is crucial for the high efficiency of the Sonogashira reaction.[9]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A Two-Step Synthesis

A common and effective strategy for synthesizing this compound involves a two-step process:

-

Sonogashira coupling of an anthracene halide with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene). The TMS group prevents the undesired homocoupling of the terminal alkyne (Glaser coupling).[10][11][12]

-

Deprotection of the resulting silyl-protected alkyne to yield the terminal alkyne.[13][14]

Step 1: Synthesis of 9-((Trimethylsilyl)ethynyl)anthracene

This protocol is adapted from established procedures for the Sonogashira coupling of aryl halides.[15][16]

Materials:

-

9-Bromoanthracene or 9-Iodoanthracene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous toluene or Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-bromoanthracene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine (3.0 eq).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-((trimethylsilyl)ethynyl)anthracene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[17]

-

Amine Base: The amine serves as both a base to deprotonate the alkyne and often as a solvent. It also neutralizes the hydrogen halide byproduct.[5]

-

Copper(I) Iodide: CuI should be fresh as it is susceptible to oxidation.[17]

-

Excess Alkyne: A slight excess of the alkyne is used to ensure the complete consumption of the more valuable aryl halide.

Step 2: Deprotection of 9-((Trimethylsilyl)ethynyl)anthracene

Several methods exist for the cleavage of the C-Si bond. A mild and widely used method involves base-catalyzed methanolysis.[13][14][18]

Materials:

-

9-((Trimethylsilyl)ethynyl)anthracene

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 9-((trimethylsilyl)ethynyl)anthracene (1.0 eq) in a 1:1 mixture of THF and methanol.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.[18][19]

-

Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Alternative Deprotection: A very mild and efficient method utilizes copper(II) sulfate and sodium ascorbate.[20][21]

Data Presentation and Optimization

The efficiency of the Sonogashira coupling is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.

| Parameter | Typical Range/Value | Rationale & Key Insights |

| Aryl Halide | I > Br > Cl > OTf | Reactivity order reflects the bond dissociation energy. Iodides are most reactive.[5] |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common choice. PdCl₂(PPh₃)₂ is a stable precatalyst.[8] |

| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost and sustainability.[22] |

| Copper Co-catalyst | CuI, CuBr | CuI is most commonly used.[7] |

| Base | Et₃N, i-Pr₂NH, piperidine | The choice of base can significantly impact the reaction rate and yield.[17] |

| Solvent | THF, Toluene, DMF, Amine | The solvent must solubilize all components. DMF can sometimes slow the reaction.[17] |

| Temperature | Room Temp to 100 °C | Milder conditions are preferred to minimize side reactions.[5] |

Troubleshooting Common Issues:

-

Low or No Yield: Check the quality of reagents, especially the palladium catalyst and the amine base. Ensure a strictly inert atmosphere.[17]

-

Glaser Homocoupling: This is a common side reaction, especially in the presence of oxygen.[10][17] To minimize it, ensure anaerobic conditions, reduce the copper catalyst loading, or add the alkyne slowly.[17][23] Copper-free Sonogashira protocols are also an effective alternative.[24]

-

Formation of Unexpected Byproducts: In the case of 9-bromoanthracene, unexpected side products can form through complex mechanistic pathways.[25][26] Careful control of reaction conditions is crucial.

Caption: Troubleshooting workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling is a robust and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable compound. The two-step protocol involving a protected alkyne is a reliable strategy that minimizes common side reactions. This guide provides a solid foundation for drug development professionals and materials scientists to successfully synthesize this compound and its derivatives for a wide range of applications.

References

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved from [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

-

The copper/palladium cooperation in Sonogashira coupling. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]

-

Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved from [Link]

-

A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne. (2020). ResearchGate. Retrieved from [Link]

-

Supporting Information_Anthracene_07012017_final. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved from [Link]

-

Sonogashira Coupling. (2016). Royal Society of Chemistry. Retrieved from [Link]

-

Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved from [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC - NIH. Retrieved from [Link]

-

A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2018). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). pubs.acs.org. Retrieved from [Link]

-

New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Derivatives. (n.d.). pubs.acs.org. Retrieved from [Link]

-

9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. (n.d.). PMC. Retrieved from [Link]

-

Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

-

data reports 9,10-Bis(iodoethynyl)anthracene. (2023). IUCr Journals. Retrieved from [Link]

-

Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. Retrieved from [Link]

-

Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. Retrieved from [Link]

-

Sonogashira reactions for the synthesis of polarized pentacene derivatives. (2015). ResearchGate. Retrieved from [Link]

-

9,10-Bis(iodoethynyl)anthracene. (2023). ResearchGate. Retrieved from [Link]

-

4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. (n.d.). MDPI. Retrieved from [Link]

-

This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Cas 22362-86-3,Anthracene, 9-iodo. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis of trans-9-(2-phenylethenyl)anthracene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Derivatives | Semantic Scholar [semanticscholar.org]

- 4. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. DSpace [repository.kaust.edu.sa]

- 23. depts.washington.edu [depts.washington.edu]

- 24. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Deep Dive into the Structural Elucidation of 9-Ethynylanthracene: An Integrated Spectroscopic Guide

This technical guide provides a comprehensive exploration of the analytical techniques used to characterize 9-ethynylanthracene, a vital building block in materials science and pharmaceutical research. For researchers, scientists, and drug development professionals, precise structural confirmation is paramount. This document offers an in-depth, field-proven perspective on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) distinguished by the presence of an ethynyl group at the 9-position of the anthracene core. This functionalization imparts unique photophysical and chemical properties, making it a valuable synthon for the development of novel organic electronic materials, fluorescent probes, and pharmacologically active compounds. Given its potential applications, rigorous structural verification is a critical first step in any research endeavor. This guide will walk you through the essential spectroscopic techniques for achieving this.

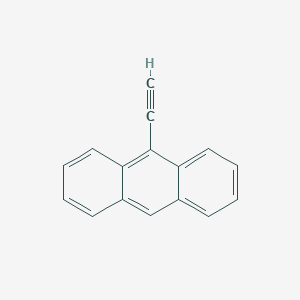

Molecular Structure and Numbering

To facilitate the discussion of spectral data, the standard IUPAC numbering for the anthracene core is presented below. This numbering system is crucial for the correct assignment of NMR signals.

Caption: IUPAC numbering of the this compound molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and a unique signal for the acetylenic proton.

Data Interpretation:

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals a complex aromatic region and a characteristic upfield singlet for the ethynyl proton.[1] The aromatic protons on the anthracene core are subject to complex spin-spin coupling, resulting in overlapping multiplets. However, key signals can be assigned based on their chemical shift and multiplicity. The protons at positions 1, 4, 5, and 8 are typically found further downfield due to the anisotropic effect of the aromatic rings.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons |

| H10 | 8.46 | s | - | 1H |

| H1, H8 | 8.59 | dq | J = 8.8, 1.0 | 2H |

| H4, H5 | 8.02 | d | J = 8.3 | 2H |

| H2, H7 | 7.60 | ddd | J = 8.7, 6.6, 1.3 | 2H |

| H3, H6 | 7.51 | ddd | J = 8.0, 6.6, 1.3 | 2H |

| Ethynyl-H | 3.99 | s | - | 1H |

| Data obtained from a 400 MHz spectrometer in CDCl₃.[1] |

The singlet at 3.99 ppm is a definitive indicator of the terminal alkyne proton.[2] Its relatively upfield chemical shift compared to aromatic protons is a hallmark of acetylenic protons.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[4]

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans (typically 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Data Interpretation:

In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for the aromatic and acetylenic carbons. The anthracene core will exhibit a number of signals in the aromatic region (typically 120-135 ppm). Due to the molecule's symmetry, some carbons are chemically equivalent and will produce a single signal. The quaternary carbons (C9, C4a, C5a, C9a, and C10a) will generally have weaker signals. The sp-hybridized carbons of the ethynyl group will appear in a characteristic region (around 80-90 ppm).[5]

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Anthracene Aromatic Carbons | 125-132 |

| Anthracene Quaternary Carbons | 130-135 |

| C9 (attached to ethynyl) | ~117 |

| Ethynyl C (internal) | ~85 |

| Ethynyl C (terminal) | ~82 |

| Predicted values based on typical ranges for similar structures.[6][7] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain good signals for all carbons, especially the quaternary ones.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Data Interpretation:

For this compound (C₁₆H₁₀), the expected exact mass is 202.0783 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) should be observed at m/z = 202. This peak is expected to be quite intense due to the stability of the aromatic system.

Fragmentation Pattern:

The fragmentation of the this compound molecular ion will be governed by the stability of the resulting fragments. Aromatic systems are known to be stable, so the molecular ion peak is often the base peak.[8] Common fragmentation pathways for aromatic alkynes may involve the loss of the acetylenic proton or the entire ethynyl group.

-

[M-H]⁺ (m/z = 201): Loss of the terminal acetylenic hydrogen atom.

-

[M-C₂H]⁺ (m/z = 177): Loss of the ethynyl radical.

-

Doubly charged ions: Due to the extensive π-system, doubly charged ions such as [M]²⁺ at m/z = 101 may also be observed.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9][10]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating PAHs.[10]

-

Oven Program: Start at a lower temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10][11]

-

-

MS Conditions:

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach to the characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of the key ethynyl functional group, while mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. The protocols and data interpretations presented in this guide offer a solid foundation for researchers to confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

-

The Royal Society of Chemistry. (2017). Supporting Information for: Anthracene-based materials for biological applications. Retrieved from [Link]

-

Kravić, S. Ž., Marjanović, N. J., Suturović, Z. J., Švarc-Gajić, J. V., & Pucarević, M. M. (n.d.). Determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. SciSpace. Retrieved from [Link]

-

Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latiff, A. A., & Afiq, W. M. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 28(22), 7586. MDPI. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Full article: Improved Detection Limits for Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediments by Gas Chromatography-Mass Spectrometry (GC-MS) and Pseudo-Multiple Reaction Monitoring (PMRM). Retrieved from [Link]

-

Parr, M. K., Zorio, M., Joseph, J. F., & Schänzer, W. (2018). Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry. Chemistry Central Journal, 12(1), 29. PMC. Retrieved from [Link]

-

Kanan, R., Andersson, J. T., Receveur, J., Guyomarch, J., LeFloch, S., & Budzinski, H. (2012). Quantification of Polycyclic Aromatic Hydrocarbons (PACs) and Alkylated Derivatives by Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) to Qualify a Reference Oil. Cedre.fr. Retrieved from [Link]

-

Li, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2016). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 21(11), 1547. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. Retrieved from [Link]

-

Pei, J. (n.d.). Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. CDN. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

PubMed. (2015). (1) H and (13) C NMR Assignments for a Series of Diels-Alder Adducts of Anthracene and 9-substituted Anthracenes. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl... [Download Scientific Diagram]. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. careerendeavour.com [careerendeavour.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. wwz.cedre.fr [wwz.cedre.fr]

A Technical Guide to the Photophysical Properties of 9-Ethynylanthracene and Its Derivatives

Abstract

This in-depth technical guide provides a comprehensive exploration of the photophysical properties of 9-ethynylanthracene and its diverse derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, electronic absorption, fluorescence emission, quantum yields, and excited-state dynamics of this important class of fluorophores. We will explore the profound influence of structural modifications and solvent environments on their optical characteristics. Furthermore, this guide offers detailed experimental protocols for the characterization of these molecules and discusses their burgeoning applications in chemical sensing, biological imaging, and advanced materials.

Introduction: The Allure of the Anthracene Core

Anthracene, a foundational polycyclic aromatic hydrocarbon, has long captivated the scientific community due to its intriguing photophysical and photochemical behavior.[1] Its rigid, planar structure and extended π-conjugated system give rise to strong light absorption and emission, making it a valuable scaffold for the development of fluorescent probes and advanced organic materials.[2][3] The introduction of substituents onto the anthracene core, particularly at the 9- and 10-positions, provides a powerful strategy to modulate its electronic and optical properties.[4][5]

The ethynyl group, with its linear geometry and π-system, is a particularly interesting substituent. When appended to the 9-position of anthracene, it extends the π-conjugation, leading to significant alterations in the molecule's photophysical characteristics.[6] This guide will focus on this compound as a parent compound and explore how its properties can be further tuned through the introduction of various functional groups, creating a versatile toolbox for a wide range of applications.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and versatile method involves the palladium-catalyzed Sonogashira coupling reaction.[7] This reaction provides a direct and efficient means of forming the carbon-carbon bond between an aryl halide (such as 9-bromoanthracene) and a terminal alkyne.

Another synthetic strategy involves the addition of a (trialkylsilyl)ethynyllithium reagent to 9-anthrone, followed by subsequent functionalization.[7] For the synthesis of unsymmetrically substituted 9,10-diethynylanthracenes, a selective pathway has been developed.[8] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For instance, the palladium-catalyzed Heck reaction is a convenient method for synthesizing 9-vinylanthracene derivatives.[9][10]

Core Photophysical Properties

The photophysical behavior of this compound and its derivatives is governed by the interplay of electronic transitions within the extended π-system. Key parameters that define their performance as fluorophores include their absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission Spectra

The electronic absorption spectra of this compound derivatives are characterized by well-defined vibronic structures, typical of rigid aromatic systems. The introduction of the ethynyl group at the 9-position generally leads to a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene.[4] This is a direct consequence of the extended π-conjugation.

Further substitution on the ethynylphenyl ring can lead to push-pull systems, where electron-donating and electron-withdrawing groups are present. These systems often exhibit intramolecular charge transfer (ICT) character, which can significantly influence their photophysical properties.

The emission spectra of these compounds are often a mirror image of their absorption spectra, which is characteristic of molecules that do not undergo significant geometry changes upon excitation.[11] However, in some cases, particularly with flexible substituents, deviations from this mirror-image relationship can be observed.[11]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Anthracene derivatives are known for their high fluorescence quantum yields. For instance, 9,10-bis(phenylethynyl)anthracene (BPEA) is reported to have a quantum yield of 1.0 in cyclohexane.[12]

The quantum yield can be significantly influenced by the molecular structure and the surrounding environment. For example, the introduction of thiophene substituents on 9,10-disubstituted anthracenes has been shown to decrease the fluorescence quantum yield.[13]

Fluorescence Lifetime (τf)

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the local microenvironment of the fluorophore, making it a valuable tool for sensing applications.[14] The natural radiative lifetimes of 9,10-disubstituted anthracene derivatives are typically in the range of 2.5 to 4.4 nanoseconds.[6]

Factors Influencing Photophysical Properties

The photophysical properties of this compound and its derivatives are not static but can be finely tuned by both internal and external factors.

Effect of Substituents

The nature and position of substituents on the anthracene core or the ethynylphenyl moiety have a profound impact on the photophysical properties. Electron-donating groups (e.g., -N(CH3)2) and electron-withdrawing groups (e.g., -NO2) can be strategically introduced to create "push-pull" systems. These substitutions can lead to significant shifts in the absorption and emission wavelengths and can modulate the fluorescence quantum yield and lifetime. For instance, the introduction of bulky dendrons can prevent aggregation and the associated fluorescence quenching.[6]

Solvent Effects: Polarity and Viscosity

The surrounding solvent environment plays a crucial role in dictating the photophysical behavior of these fluorophores.

-

Solvent Polarity: In polar solvents, the excited state of polar fluorophores can be stabilized through dipole-dipole interactions, leading to a red shift in the emission spectrum (solvatochromism).[15] This effect is particularly pronounced in molecules with significant intramolecular charge transfer character. The fluorescence quantum yield of 9-(N,N-dimethylamino)anthracene, for example, decreases as the solvent polarity increases from cyclohexane to acetonitrile.[16]

-

Solvent Viscosity: The viscosity of the solvent can influence non-radiative decay pathways that involve molecular motion, such as torsional relaxation.[17] In viscous environments, these motions are restricted, which can lead to an increase in the fluorescence quantum yield and lifetime.[9][17] This property is exploited in the design of "molecular rotors" for viscosity sensing.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives requires rigorous experimental methodologies.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence to that of a well-characterized standard with a known quantum yield.[18][19]

Causality Behind Experimental Choices: The core principle of this method is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[18] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. Using a series of dilutions helps to minimize inner filter effects and ensures the linearity of the fluorescence versus absorbance plot.[18]

Step-by-Step Methodology:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs at the desired excitation wavelength and preferably emits in a similar spectral region to the test sample. Anthracene (Φf = 0.27 in ethanol) is a common standard.[20]

-

Solvent Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[21]

-

Solution Preparation: Prepare a series of 5-6 dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize re-absorption effects.[19]

-

Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of the sample and the standard.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under each fluorescence emission spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear fit is the gradient (Grad).[18]

-

Calculate the quantum yield of the sample (Φs) using the following equation:[18][19] Φs = Φr * (Grads / Gradr) * (ns2 / nr2) Where:

-

Φr is the quantum yield of the reference.

-

Grads and Gradr are the gradients for the sample and reference, respectively.

-

ns and nr are the refractive indices of the sample and reference solvents.

-

-

Self-Validating System: The linearity of the plot of integrated fluorescence intensity versus absorbance serves as an internal validation of the measurements, indicating the absence of significant inner filter effects or aggregation.[18]

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[22]

Causality Behind Experimental Choices: TCSPC is based on the precise timing of the arrival of individual fluorescence photons after an excitation pulse.[22] By repeatedly exciting the sample and building a histogram of photon arrival times, a fluorescence decay curve is constructed. This digital counting method is robust against fluctuations in excitation intensity.[22]

Step-by-Step Methodology:

-

Instrumentation: A typical TCSPC setup includes a pulsed light source (e.g., a laser diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[23][24]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent to avoid concentration-dependent effects.

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The detector registers the arrival of single fluorescence photons.

-

The electronics measure the time delay between the excitation pulse and the detected photon.

-

A histogram of these time delays is generated, representing the fluorescence decay profile.[22]

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).[22]

Self-Validating System: The quality of the fit, assessed by statistical parameters like chi-squared, provides a measure of the reliability of the determined lifetime.

Data Presentation

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Φf | τf (ns) | Reference |

| 9,10-bis(phenylethynyl)anthracene | Cyclohexane | 451 | ~480 | 1.0 | 3.17-3.4 | [12],[25] |

| 9-phenylanthracene | Alkanes | 362 | 420 | - | 3.45-5.75 | [17] |

| 9-(N,N-dimethylamino)anthracene | Cyclohexane | - | - | >0.5 | - | [16] |

| 9-(N,N-dimethylamino)anthracene | Acetonitrile | - | - | <0.1 | - | [16] |

Note: This table is a representative summary. The photophysical properties can vary depending on the specific derivative and experimental conditions.

Visualizations

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Caption: Simplified Jablonski Diagram of Photophysical Processes.

Applications in Research and Development

The tunable photophysical properties of this compound derivatives make them highly valuable in various scientific and technological fields.

-

Chemical Sensors: The sensitivity of their fluorescence to the local environment enables their use as sensors for polarity, viscosity, and the presence of specific analytes. For instance, derivatives exhibiting aggregation-induced emission (AIE) can be used to monitor processes in aqueous environments.[9]

-

Biological Imaging: Their high fluorescence quantum yields and photostability make them excellent candidates for fluorescent probes in biological imaging.[26] They can be used for cell imaging and to monitor changes in intracellular environments.[9]

-

Organic Electronics: Anthracene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells due to their excellent charge transport and emissive properties.[1][2][27]

-

Triplet-Triplet Annihilation Upconversion: Certain 9,10-disubstituted anthracene derivatives have been successfully employed as annihilators in triplet-triplet annihilation upconversion systems, which have applications in solar energy conversion and bioimaging.[13]

Conclusion

This compound and its derivatives represent a versatile and powerful class of fluorophores with highly tunable photophysical properties. Through judicious chemical modification and an understanding of their interactions with the surrounding environment, researchers can design and synthesize novel probes and materials with tailored optical characteristics. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for the exploration and application of these fascinating molecules in diverse areas of scientific research and technological innovation.

References

- New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Derivatives. (n.d.).

- Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. (2025). BenchChem.

- Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. (n.d.). Lund University Publications.

- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.

- Fluorescence Lifetime Apparatus. (2020). PhysicsOpenLab.

- Sahu, S., Venkatakrishnan, P., & Mishra, A. K. (2025). Photophysics of this compound based 'push-pull' molecules. INIS-IAEA.

- Yao, J., Zhang, C., Wang, C., & Liu, Z. (n.d.). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. PMC.

- Synthesis of 2,9-Diethynylanthracene Derivatives. (n.d.).

- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments.

- Waluk, J., & Urban, M. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry.

- Fluorescence-lifetime imaging microscopy. (n.d.). Wikipedia.

- Experimental setup for fluorescence lifetime measurement. (n.d.). ResearchGate.

- Lifetime Imaging Techniques for Optical Microscopy. (n.d.). UCI Department of Chemistry.

- Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. (n.d.).

- Solvent viscosity effects on the fluoresence lifetimes of 9-phenylanthracene. (n.d.).

- Torsional disorder and planarization dynamics: 9,10-bis(phenylethynyl)anthracene as a case study. (n.d.). PubMed Central.

- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.

- Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405.

- Recent advances in the syntheses of anthracene derivatives. (n.d.). PMC.

- Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. (2023). The Journal of Physical Chemistry C.

- 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. (n.d.). Semantic Scholar.

- Polarized Electronic Spectroscopy and Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene. (n.d.). The Journal of Physical Chemistry A.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C.

- Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). NIH.

- Fluorescence Studies of Poly@-phenyleneethyny1ene)s: The Effect of Anthracene. (1995). MIT.

- 9,10-Bis(phenylethynyl)anthracene. (n.d.). OMLC.

- Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. (n.d.). ResearchGate.

- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. (n.d.).

- Dey, J., & Warner, I. M. (n.d.). Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. Department of Chemistry, IIT Kharagpur.

- Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.). ResearchGate.

- A Comparative Analysis of 9-Ethylanthracene and Other Anthracene Derivatives for Research Applications. (n.d.). BenchChem.

- Excited-state dynamics of 9-acetylanthracene and the isomeric aceanthrenones. (1987).

- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). MDPI.

- Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI.

- Synthesis and Structural Studies of Two New Anthracene Derivatives. (n.d.). MDPI.

- Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. (2020). RSC Publishing.

- Baba, M., Nakajima, A., Ikeyama, H., & Zaitsu, K. (2009). Structure and excited-state dynamics of anthracene: ultrahigh-resolution spectroscopy and theoretical calculation. PubMed.

- Examples of anthracene derivatives and their applications. (n.d.). ResearchGate.

- Excited-state symmetry breaking in 9,10-dicyanoanthracene-based quadrupolar molecules: the effect of donor–acceptor branch length. (n.d.). RSC Publishing.

- Study of the photophysics and energy transfer of 9,10-diphenylanthracene in solution. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Derivatives | Semantic Scholar [semanticscholar.org]

- 9. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications | Semantic Scholar [semanticscholar.org]

- 11. Torsional disorder and planarization dynamics: 9,10-bis(phenylethynyl)anthracene as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

- 13. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 16. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 17. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. rsc.org [rsc.org]

- 21. Making sure you're not a bot! [opus4.kobv.de]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. physicsopenlab.org [physicsopenlab.org]

- 24. researchgate.net [researchgate.net]

- 25. web.mit.edu [web.mit.edu]

- 26. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 9-Ethynylanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Ethynylanthracene, a key building block in the synthesis of advanced organic materials, possesses solubility characteristics that are critical for its application in materials science and drug development. This guide provides a comprehensive analysis of its solubility, integrating theoretical principles with practical, field-tested experimental protocols. Due to the scarcity of published quantitative data, this document emphasizes a foundational understanding of the physicochemical factors governing solubility and provides detailed methodologies for its empirical determination. This allows researchers to generate precise solubility data tailored to their specific solvent systems and experimental conditions.

Introduction: The Significance of this compound and its Solubility

This compound is a polycyclic aromatic hydrocarbon (PAH) distinguished by a rigid anthracene core and a reactive ethynyl group. This unique structure makes it a valuable precursor for creating novel organic semiconductors, fluorescent probes, and functional polymers. The successful synthesis, purification, and application of this compound are fundamentally dependent on its behavior in solution. A thorough understanding of its solubility in various organic solvents is, therefore, not merely a matter of procedural convenience but a critical parameter that dictates reaction kinetics, crystal growth, film morphology, and biological availability.

This technical guide is designed to empower researchers by providing a detailed framework for understanding and quantifying the solubility of this compound.

Core Physicochemical Properties

An initial assessment of the physical and chemical properties of this compound provides the basis for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 64.00 - 66.00 °C | [2] |

| Water Solubility | approx. 0.064 g/L (25 °C) |

The Science of Solubility: A Mechanistic Perspective

The solubility of this compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3]

Molecular Structure and Intermolecular Forces

This compound is a predominantly nonpolar molecule. Its large, planar anthracene core is rich in delocalized π-electrons, leading to strong van der Waals forces (specifically, London dispersion forces) as the primary mode of intermolecular interaction. The terminal ethynyl group imparts a negligible dipole moment, leaving the molecule's overall character decidedly hydrophobic and lipophilic.

Consequently, solvents that can effectively engage in dispersion forces and accommodate the bulky aromatic system will be the most effective at dissolving this compound.

Rationale for Solvent Selection

The choice of solvent is a critical experimental decision. The following is a causality-driven guide to solvent selection for this compound:

-

Nonpolar Aromatic Solvents (e.g., Toluene, Benzene, Xylene): These solvents are expected to be excellent choices. Their own aromatic nature allows for favorable π-π stacking interactions with the anthracene core, leading to high solubility.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are versatile solvents of low to moderate polarity and are known to effectively dissolve a wide array of PAHs. A structurally similar compound, 9-acetylanthracene, is reported to be soluble in benzene.[4]

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): These solvents have low polarity and are generally effective for dissolving nonpolar compounds. THF, in particular, is often a good solvent for aromatic molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The higher polarity of these solvents can create a less favorable environment for the nonpolar solute, likely resulting in lower solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The strong hydrogen-bonding network in these solvents makes it energetically unfavorable to create a cavity for the nonpolar this compound molecule. Therefore, low solubility is expected. However, it is noteworthy that the crude product of a synthesis for 9-anthraldehyde, a related compound, was dissolved in ethanol, suggesting some utility.[5]

-

Water: As a highly polar, protic solvent, water is an extremely poor solvent for this compound, a fact corroborated by its very low measured water solubility.

Qualitative Solubility Overview

Based on the principles outlined above and anecdotal evidence from related syntheses, the following table provides a qualitative prediction of solubility.

| Solvent Class | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | High | Favorable π-π stacking and dispersion forces. |

| Chlorinated Hydrocarbons | High | Effective dissolution of PAHs. |

| Ethers | Moderate to High | Good balance of low polarity and solvating ability. |

| Polar Aprotic | Low to Moderate | Mismatch in polarity between solute and solvent. |

| Polar Protic | Low | Strong solvent-solvent interactions (hydrogen bonding). |

| Water | Very Low | Extreme polarity mismatch. |

Rigorous Experimental Protocols for Solubility Determination

To move beyond qualitative predictions, precise experimental determination of solubility is necessary. The following protocols are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible data.

Gravimetric Method: The Gold Standard

This method provides a direct and highly accurate measurement of solubility by determining the mass of solute dissolved in a known volume of solvent.

Methodology Visualization

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Add an excess amount of this compound to a vial containing a precisely measured volume of the organic solvent.

-

Seal the vial and place it in a temperature-controlled shaker or stirrer for 24 to 48 hours to ensure the solution reaches equilibrium.

-

After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Transfer this supernatant to a pre-weighed, clean vial.

-

Completely evaporate the solvent. This is typically done under a stream of inert gas or in a vacuum oven at a temperature below the melting point of this compound.

-

Once the solvent is fully removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the vial. Calculate the solubility in the desired units (e.g., g/L or mol/L).

UV-Visible Spectrophotometry: A High-Sensitivity Approach

For compounds with a strong chromophore like this compound, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility, particularly at low concentrations.

Methodology Visualization

Sources

Stability and degradation pathways of 9-ethynylanthracene

An In-depth Technical Guide to the Stability and Degradation Pathways of 9-Ethynylanthracene

Introduction

This compound is a fascinating molecule that stands at the intersection of polycyclic aromatic hydrocarbons (PAHs) and alkyne chemistry. Its rigid, planar anthracene core imparts unique photophysical properties, while the terminal ethynyl group serves as a versatile chemical handle for further functionalization. This combination makes this compound and its derivatives promising candidates for applications in materials science, including the development of organic semiconductors, fluorescent probes, and functional polymers.[1] However, the successful implementation of this molecule in advanced applications hinges on a thorough understanding of its chemical stability and degradation pathways.

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound and delineates its probable degradation pathways under various stress conditions. The insights presented herein are grounded in the fundamental principles of physical organic chemistry and are supported by established literature on the reactivity of anthracene and ethynyl-substituted aromatic compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this compound.

Core Molecular Structure and Inherent Reactivity

The stability of this compound is intrinsically linked to the reactivities of its two key components: the anthracene nucleus and the ethynyl substituent.

-

The Anthracene Core: The three fused benzene rings of anthracene create an extended π-electron system that is susceptible to photochemical reactions, particularly at the 9 and 10 positions. Anthracene is well-known to undergo a reversible [4+4] photodimerization upon exposure to UV light.[2] Furthermore, the central ring of anthracene can act as a diene in Diels-Alder reactions.[3][4]

-

The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to addition reactions. The terminal hydrogen is weakly acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. This reactivity is harnessed in synthetic transformations like the Sonogashira coupling.[5][6][7]

The electronic communication between the electron-rich alkyne and the aromatic system influences the overall reactivity and, consequently, the stability of the molecule.

Predicted Degradation Pathways of this compound

Based on the known reactivity of anthracene and its derivatives, as well as ethynyl-substituted aromatics, several degradation pathways can be anticipated for this compound under different environmental stressors.

Photodegradation Pathways

Light is a significant factor in the degradation of many PAHs, and this compound is expected to be photosensitive. Two primary photodegradation pathways are proposed:

-

Photodimerization: Similar to anthracene, this compound is likely to undergo a [4+4] cycloaddition reaction upon irradiation with UV light, leading to the formation of a dimer. This process is often reversible upon heating or irradiation at a different wavelength. The steric bulk of the ethynyl group may influence the kinetics and equilibrium of this dimerization.

-

Photooxidation: In the presence of oxygen and light, this compound is susceptible to photooxidation. This process is typically initiated by the formation of singlet oxygen, which can then react with the anthracene core in a [4+2] cycloaddition to form an endoperoxide. This endoperoxide is often unstable and can undergo further reactions, such as rearrangement to form 9,10-anthraquinone derivatives or other oxygenated products.[8] The presence of the ethynyl group may influence the rate of this reaction and the subsequent decomposition of the endoperoxide.

Caption: Proposed photodegradation pathways of this compound.

Thermal Degradation Pathway

At elevated temperatures, ethynyl-substituted aromatic compounds are known to undergo polymerization.[9] For this compound, thermal stress, particularly at temperatures exceeding 150°C, is expected to induce polymerization reactions. The mechanism can involve complex radical processes or concerted reactions leading to oligomers and polymers with extended conjugation. The thermal stability of PAHs can be influenced by their physical state, with solid forms generally being more stable than solutions.[10]

Caption: Proposed thermal degradation pathway of this compound.

Oxidative Degradation Pathway

In addition to photooxidation, this compound can be degraded by chemical oxidants. Strong oxidizing agents can attack both the anthracene core and the ethynyl group.

-

Oxidation of the Anthracene Core: Similar to other PAHs, the anthracene nucleus can be oxidized to 9,10-anthraquinone. Further oxidation can lead to ring-opening reactions, ultimately yielding smaller aromatic carboxylic acids such as phthalic acid.[11][12]

-

Oxidation of the Ethynyl Group: The ethynyl group can also be oxidized, potentially leading to the formation of carboxylic acids or cleavage of the C-C triple bond.

The specific degradation products will depend on the nature of the oxidizing agent and the reaction conditions.

Caption: Proposed oxidative degradation pathways of this compound.

Experimental Design for Stability and Degradation Studies

A systematic experimental approach is crucial for elucidating the stability and degradation pathways of this compound. A well-designed forced degradation study can provide valuable information on the degradation triggers and the resulting products.

Forced Degradation Protocol

The following protocol outlines a general approach for conducting a forced degradation study on this compound.

Table 1: Forced Degradation Conditions

| Stress Condition | Proposed Experimental Setup |

| Photolytic | Expose a solution of this compound (e.g., in acetonitrile or methanol) to a light source with a controlled wavelength and intensity (e.g., a xenon lamp with appropriate filters to simulate sunlight). A control sample should be kept in the dark. |

| Thermal | Heat a solid sample or a solution of this compound at various temperatures (e.g., 60°C, 80°C, 150°C, and 200°C) for different durations. Samples should be in sealed vials to prevent solvent evaporation. |

| Oxidative | Treat a solution of this compound with an oxidizing agent (e.g., hydrogen peroxide, a Fenton-like reagent, or meta-chloroperoxybenzoic acid) at a controlled temperature. |

| Acidic/Basic | Expose a solution of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures. |

Analytical Methodology

A robust analytical method is essential for monitoring the degradation of this compound and identifying its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for quantifying the parent compound and detecting the formation of degradation products. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating PAHs and their more polar degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products by providing molecular weight and fragmentation information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful analytical technique.

Caption: A typical experimental workflow for studying the stability of this compound.

Conclusion

While specific literature on the stability and degradation of this compound is limited, a comprehensive understanding can be built upon the well-established chemistry of its constituent parts. This guide has outlined the most probable degradation pathways—photodegradation (dimerization and oxidation), thermal polymerization, and chemical oxidation—and has provided a framework for their experimental investigation. By employing systematic forced degradation studies coupled with robust analytical techniques, researchers can gain the necessary insights to effectively utilize this compound in their applications, ensuring the performance and longevity of the resulting materials and devices.

References

- US6121495A, "Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof," Google P

-

The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - MDPI, [Link].

-

Photooxidation and Cleavage of Ethynylated 9,10-Dimethoxyanthracenes with Acid-Labile Ether Bonds - ResearchGate, [Link].

-

Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central, [Link].

-

A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne - ResearchGate, [Link].

-

Effects of Polycyclic Aromatic Hydrocarbon Mixtures on Degradation, Gene Expression, and Metabolite Production in Four Mycobacterium Species - NIH, [Link].

-

Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review - Frontiers, [Link].

-

Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | ACS Macro Letters, [Link].

-

Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores - Dalton Transactions (RSC Publishing), [Link].

-

Removal Capacities of Polycyclic Aromatic Hydrocarbons (PAHs) by a Newly Isolated Strain from Oilfield Produced Water - MDPI, [Link].

-

Sonogashira coupling - Wikipedia, [Link].

-

Synthesis and Characterization of Aryl Ethynyl Terminated Liquid Crystalline Oligomers and Their Cured Polymers | Macromolecules - ACS Publications, [Link].

-

Photophysics of this compound based 'push-pull' molecules - INIS-IAEA, [Link].

-

(4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds, [Link].

-

Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons - Polish Journal of Environmental Studies, [Link].

-

Sonogashira Coupling - Organic Chemistry Portal, [Link].

-

(PDF) Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial mixture, [Link].

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS, [Link].

-

Sonogashira Cross-Coupling - J&K Scientific LLC, [Link].

-

Photophysics of this compound based 'push-pull' molecules - INIS-IAEA, [Link].

-

Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | Request PDF - ResearchGate, [Link].

-

Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review | Energy & Fuels - ACS Publications, [Link].

-

Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review - ResearchGate, [Link].

-

Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing - White Rose Research Online, [Link].

-

Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PubMed Central, [Link].

-

Stability of Polycyclic Aromatic Hydrocarbons during Heating - Journal of Food and Drug Analysis, [Link].

-

Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes - ResearchGate, [Link].

-

Unscaled theoretical IR absorption spectra of the polyynyl-substituted... - ResearchGate, [Link].

-

Reversible head‐to‐tail [4+4] photodimerization of 9‐substituted anthracene. - ResearchGate, [Link].

-

Polymerization of Ethyne, Chemistry Lecture | Sabaq.pk - YouTube, [Link].

-

This compound | C16H10 | CID 4140199 - PubChem, [Link].

-

Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative - MDPI, [Link].

-

NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience - DigitalCommons@CSP, [Link].

-

Quantitative Structure–Retention Relationships for Polycyclic Aromatic Hydrocarbons and their Oligoalkynyl‐Substituted Derivatives - PMC - NIH, [Link].

-

Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene - PMC, [Link].

-

Chemiluminescence of the 9,10-bis(phenylethynyl)anthracene I synthesised (AKA a green glow stick) : r/chemistry - Reddit, [Link].

-

Diels Alder Reaction Cyclo Reactants and Bicyclo Products - YouTube, [Link].

-

Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis - ResearchGate, [Link].

-

Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products - ResearchGate, [Link].

-

Visible‐Light‐Triggered Quantitative Oxidation of 9,10‐Dihydroanthracene to Anthraquinone by O2 under Mild Conditions | Request PDF - ResearchGate, [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. US6121495A - Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof - Google Patents [patents.google.com]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Discovering novel derivatives of 9-ethynylanthracene

An In-Depth Technical Guide to the Discovery of Novel Derivatives of 9-Ethynylanthracene

Abstract

This compound stands as a pivotal molecular scaffold, bridging the realms of materials science and medicinal chemistry. Its rigid, planar anthracene core imparts unique photophysical properties, while the terminal alkyne functionality serves as a versatile handle for a myriad of chemical transformations. This guide provides a comprehensive exploration of the synthetic strategies available for the derivatization of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for the rational design and synthesis of novel, functional molecules. We delve into the core reactivity of this scaffold, presenting field-proven protocols for derivatization at both the ethynyl group and the anthracene core. Key methodologies, including Sonogashira coupling, azide-alkyne cycloaddition (click chemistry), and Diels-Alder reactions, are discussed in depth, with an emphasis on the causality behind experimental choices to ensure procedural robustness. This guide aims to empower innovators with the knowledge to create next-generation fluorescent probes, organic electronic materials, and targeted therapeutics.

The this compound Core: A Foundation for Innovation

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a three-ring anthracene system with a reactive ethynyl group at the 9-position. This unique combination of a large, conjugated π-system and a terminal alkyne makes it a highly attractive building block for the synthesis of advanced functional materials.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀ | |

| Molecular Weight | 202.25 g/mol | |

| Melting Point | 72.5-76 °C | LookChem |

| Appearance | Yellow solid | - |

The anthracene moiety is known for its strong UV absorption and blue fluorescence, properties that can be finely tuned through derivatization.[1] The ethynyl group, a powerful and versatile functional handle, opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of the this compound Scaffold

A common and efficient route to this compound begins with the readily available 9-acetylanthracene. The reaction with phosphorus pentachloride yields 9-(1-chloroethenyl)anthracene, which upon treatment with a strong base like sodium amide in liquid ammonia, undergoes elimination to afford the desired this compound.[2] An alternative, high-yielding method involves the Sonogashira coupling of 9-bromoanthracene with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection.[3]

Strategies for Derivatization at the Ethynyl Group

The terminal alkyne of this compound is the primary site for derivatization, offering a gateway to a vast chemical space. The most powerful and widely employed methods for this purpose are palladium-catalyzed cross-coupling reactions and cycloaddition reactions.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is exceptionally valuable for extending the π-conjugation of the anthracene core, leading to materials with tailored photophysical and electronic properties.

Causality in Experimental Design: The success of the Sonogashira coupling hinges on the synergistic action of a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[5] An inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst.[5]

Caption: General workflow for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide [7][8]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).

-

Solvent and Base Addition: Add anhydrous THF (5 mL) and diisopropylamine (3.0 eq).

-

Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-